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Compound of Interest

Compound Name: NVP-BSK805 trihydrochloride

Cat. No.: B15570939

The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a
pivotal role in signal transduction for a variety of cytokines and growth factors essential for
hematopoiesis and immune response. The discovery of activating mutations in the JAK2 gene,
such as JAK2-V617F, has identified it as a key therapeutic target in myeloproliferative
neoplasms (MPNSs), including polycythemia vera, essential thrombocythemia, and primary
myelofibrosis.[1] This has spurred the development of numerous JAK2 inhibitors. This guide
provides a comparative overview of NVP-BSK805 trihydrochloride against other prominent
JAK?2 inhibitors, supported by experimental data.

Mechanism of Action

NVP-BSK805 is a novel, orally bioavailable quinoxaline derivative that functions as a potent
and selective, ATP-competitive inhibitor of JAK2.[1][2] It targets the ATP-binding site of the
kinase domain, preventing the phosphorylation of downstream signaling molecules. This mode
of action is characteristic of Type | JAK inhibitors, which bind to the active conformation of the
kinase.[3] NVP-BSK805 has demonstrated potent inhibition of both wild-type JAK2 and the
V617F mutant form.[1][4]

Quantitative Performance Comparison

The efficacy and selectivity of JAK inhibitors are critical parameters for their therapeutic
potential. The following tables summarize the in vitro potency and selectivity of NVP-BSK805
compared to other well-known JAK2 inhibitors. It is important to note that direct comparisons of
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IC50 values across different studies should be approached with caution due to variations in
experimental conditions.[5]

Table 1: In Vitro Kinase Inhibitory Activity (IC50 nM)

JAK2
Selectivit
Compoun Referenc
d JAK1 JAK2 JAK3 TYK2 y (vs.
JAK1/3IT
YK2)
~66x /
NVP-
31.63 0.48 18.68 10.76 ~39x / [416171
BSK805
~22X
~0.85x
Ruxolitinib 3.3 2.8 >400 - (JAK1/2 (8]
inhibitor)
Fedratinib - 14 - - - [9]
Momelotini
- 51 - - - [9]
b
Pacritinib - 53 - - - [9]
~370x /
BMS-
~407 1.1 ~82.5 ~71.5 ~75x / [8]
911543
~65X
>40x /- /
CEP33779 -~72 1.8 - >1440 [9]
>800x
>50x over
XLO19 >110 2.2 >110 >110 [8]
other JAKs

Data presented is compiled from multiple sources and assay conditions may vary.

Table 2: Cellular Activity - Growth Inhibition (GI150)
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Compound Cell Line Genotype GI50 Reference
NVP-BSK805 Ba/F3 JAK2-V617F <100 nM [4][10]
NVP-BSK805 SET-2 JAK2-V617F ~150-200 nM [10]
NVP-BSK805 K-562 BCR-ABL 1.5 uM [10][11]
NVP-BSK805 CMK JAK3-A572V ~2 UM [10][11]

As shown, NVP-BSK805 is a highly potent inhibitor of JAK2 with an IC50 in the sub-nanomolar
range.[4][6][7] It demonstrates over 20-fold selectivity for JAK2 compared to other JAK family
members in vitro.[1][2] This selectivity is evident in cellular assays, where NVP-BSK805
potently suppresses the proliferation of cells dependent on the JAK2-V617F mutation, while
having significantly less effect on cells driven by other mutations like BCR-ABL.[10][11]

In Vivo Efficacy

In preclinical mouse models, NVP-BSK805 has demonstrated good oral bioavailability and a
long half-life.[1] Oral administration of NVP-BSK805 effectively suppressed the spreading of
leukemic cells and reduced splenomegaly in a Ba/F3 JAK2-V617F cell-driven mouse model.[1]
[4][10] Furthermore, it potently inhibited polycythemia induced by recombinant human
erythropoietin (rhEpo) in both mice and rats.[1] In these models, NVP-BSK805 was shown to
block the downstream phosphorylation of STAT5, a key signaling event mediated by JAK2.[4]
[10][12]

Experimental Protocols

In Vitro Kinase Assay (lllustrative Protocol): The inhibitory activity of compounds against JAK
family kinases is typically determined using a radiometric filter binding assay or a fluorescence-
based assay.

e Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2
enzymes are purified. A suitable peptide substrate (e.g., a poly-GT peptide) is prepared.

o Reaction Mixture: The reaction is initiated by mixing the kinase, the peptide substrate, and
ATP (often radiolabeled [y-33P]ATP) in a kinase reaction buffer.
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Inhibitor Addition: Test compounds (e.g., NVP-BSK805) are added to the reaction mixture at
varying concentrations. A DMSO control is run in parallel.

Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a
specific duration.

Termination and Detection: The reaction is stopped, and the amount of phosphorylated
substrate is quantified. For radiometric assays, this involves capturing the phosphorylated
peptide on a filter and measuring radioactivity using a scintillation counter.

IC50 Calculation: The concentration of the inhibitor that results in 50% inhibition of kinase
activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (WST-1 based):

Cell Culture: JAK2-V617F-dependent cell lines (e.g., SET-2) are cultured in appropriate
media and conditions.

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.

Compound Treatment: Cells are treated with a range of concentrations of the JAK2 inhibitor
(e.g., NVP-BSK805) or vehicle control (DMSO).

Incubation: The plates are incubated for a period of 72 to 96 hours to allow for cell
proliferation.[2]

WST-1 Reagent Addition: The WST-1 reagent, a tetrazolium salt, is added to each well.
Metabolically active cells will cleave the WST-1 to formazan, resulting in a color change.

Absorbance Reading: After a short incubation period with WST-1, the absorbance is
measured using a microplate reader at the appropriate wavelength (e.g., 450 nm).

GI50 Calculation: The absorbance values are used to calculate the percentage of cell growth
inhibition relative to the vehicle control. The concentration that causes 50% growth inhibition
(GI150) is determined from the dose-response curve.[2]

Visualizations
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Caption: The JAK-STAT signaling pathway and the inhibitory action of NVP-BSK805.
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Caption: A typical workflow for the preclinical evaluation of JAK2 inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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